molecular formula C14H16BrN3O2 B2530154 5-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide CAS No. 1448134-93-7

5-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2530154
CAS No.: 1448134-93-7
M. Wt: 338.205
InChI Key: NPWCEEKUYWQRKZ-UHFFFAOYSA-N
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Description

5-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound characterized by its bromine atom, furan ring, and indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of hydrazine with a suitable ketone or aldehyde to form the indazole ring. Subsequent bromination and amidation steps are then employed to introduce the bromine atom and the carboxamide group, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indazoles or furans.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

Biology: The biological potential of this compound lies in its ability to interact with various biological targets. It has shown promise in studies related to enzyme inhibition, receptor binding, and modulation of biological pathways.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity profile make it valuable for various applications.

Comparison with Similar Compounds

  • Indazole derivatives: These compounds share the indazole core but may differ in their substituents and functional groups.

  • Furan derivatives: Compounds containing the furan ring, but with different substituents and functional groups.

  • Brominated compounds: Other brominated organic molecules with varying structures and properties.

Uniqueness: 5-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide stands out due to its specific combination of the bromine atom, furan ring, and indazole moiety

Properties

IUPAC Name

5-bromo-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c1-18-11-5-3-2-4-9(11)10(17-18)8-16-14(19)12-6-7-13(15)20-12/h6-7H,2-5,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWCEEKUYWQRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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